molecular formula C11H8NO3S- B12350525 5-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylate

5-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B12350525
M. Wt: 234.25 g/mol
InChI Key: YUZJONZFADZDMH-UHFFFAOYSA-M
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Description

5-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylate group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring provides a versatile scaffold for further functionalization, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H8NO3S-

Molecular Weight

234.25 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)9-6-12-10(16-9)11(13)14/h2-6H,1H3,(H,13,14)/p-1

InChI Key

YUZJONZFADZDMH-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(S2)C(=O)[O-]

Origin of Product

United States

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